Zaragozic Acid A

描述

This compound has been reported in Exserohilum khartoumense, Sporormiella intermedia, and other organisms with data available.

structure given in first source; inhibits both mammalian and fungal squalene synthetase; from fungus Phoma sp (Coelomycetes)

属性

IUPAC Name |

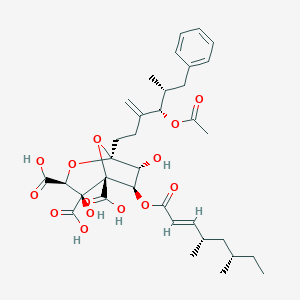

(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O14/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44)/b14-13+/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKDOZMCHOGOBR-NCSQYGPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018091 | |

| Record name | Zaragozic Acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142561-96-4 | |

| Record name | Zaragozic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squalestatin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zaragozic Acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZARAGOZIC ACID A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1117HVX02L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Zaragozic Acid A: A Potent Inhibitor of Squalene Synthase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zaragozic Acid A is a potent natural product inhibitor of the enzyme squalene synthase, a critical control point in the cholesterol biosynthesis pathway. Its discovery in the early 1990s by two independent research groups sparked significant interest in its therapeutic potential as a cholesterol-lowering and antifungal agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Producing Organism

The discovery of the zaragozic acids was a result of targeted screening programs by Merck and Glaxo to identify natural product inhibitors of squalene synthase.[1][2] this compound was first isolated by a team at Merck from a sterile (non-sporulating) fungal culture, designated MF 5453, which was obtained from a water sample collected from the Jalón River in Zaragoza, Spain.[3] This geographical origin gave the compound its name.[3] Concurrently, researchers at Glaxo isolated the same compound, which they named squalestatin S1, from a Phoma species.[4][5]

While the initial producing organism for this compound was not definitively identified, other members of the zaragozic acid family have been isolated from various fungi, including Sporormiella intermedia and Leptodontium elatius.[5][6] The zaragozic acids are characterized by a unique and highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][2] Variations in the 1-alkyl and 6-acyl side chains give rise to the different members of the family.[1][2]

Fermentation

The production of this compound is achieved through a two-stage fermentation process. The following protocol is based on the methods described for the production of zaragozic acids.[7]

Culture Maintenance and Inoculum Development

The producing fungal strain is maintained on agar slants of a suitable medium, such as Medium B, which consists of yeast extract (4 g/L), malt extract (10 g/L), dextrose (4 g/L), and agar (20 g/L), with the pH adjusted to 7.0.[1] For inoculum preparation, a vegetative mycelial suspension is generated by transferring the culture to a liquid medium, such as Medium A, and incubating with agitation.[7]

Production Fermentation

The production of this compound is carried out in a solid-state fermentation. The mycelial suspension from the inoculum stage is used to inoculate a solid substrate. While the exact medium for this compound production by the original unidentified fungus is not detailed, a representative solid-state fermentation medium (Medium D), used for the production of Zaragozic Acid B, consists of millet (15 g per 250-mL flask) and a base liquid (10 mL).[7]

Medium D Composition: [7]

-

Millet: 15 g

-

Base Liquid 1 (per liter):

-

Yeast Extract: 50 g

-

Monosodium Glutamate: 10 g

-

Corn Oil: 10 mL

-

Sodium Tartrate: 10 g

-

FeSO₄·7H₂O: 1 g

-

The fermentation is typically carried out at 25°C for a period of 14 to 21 days.[7]

Isolation and Purification

The isolation and purification of this compound from the fermentation mash involves a multi-step process that leverages the compound's acidic nature and amphipathic properties.[1]

Experimental Protocol

-

Extraction: The solid fermentation culture is extracted with a mixture of methanol and water. The resulting extract is then concentrated to remove the methanol.[1]

-

Solid-Phase Extraction: The aqueous concentrate is loaded onto a Diaion HP-20 resin column. The column is washed with water to remove polar impurities, and the zaragozic acids are then eluted with methanol.[1]

-

Acidification and Liquid-Liquid Extraction: The methanol eluate is concentrated, acidified (e.g., with phosphoric acid), and extracted with an organic solvent such as dichloromethane.[1]

-

Anion-Exchange Chromatography: The organic extract is concentrated, and the residue is redissolved and loaded onto a Dowex 1x2 anion-exchange resin (chloride form) at a neutral pH. The column is washed with a solution of methanol and 3% aqueous NaCl. This compound is eluted with a solution of methanol and 3% aqueous ammonium chloride.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing this compound is further purified by preparative RP-HPLC on a C18 column using a mobile phase of methanol and 10 mM phosphoric acid.[1] The fractions containing the pure compound are collected, and the solvent is removed to yield this compound as a pale yellow oil.[1]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including high-resolution mass spectrometry and various NMR methods.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₆O₁₄ | [8] |

| Molecular Weight | 690.7 g/mol | [8] |

| Appearance | Pale yellow oil | [1] |

| UV λmax (Methanol) | 205 nm, 251 nm | [1] |

Table 2: Selected ¹³C NMR Data for the Common Core of Zaragozic Acids (in CD₃OD)

| Carbon | Chemical Shift (ppm) |

| C1 | |

| C2 | |

| C3 | 77.0 |

| C4 | 86.5 |

| C5 | 84.1 |

| C6 | 74.5 |

| C7 | 71.9 |

| C8 | * |

| 3-COOH | 172.1 |

| 4-COOH | 170.4 |

| 5-COOH | 173.8 |

Note: Chemical shifts for C1, C2, and C8 were not explicitly provided in the cited reference for the common core but are part of the bicyclo[3.2.1]octane structure.[1]

Mechanism of Action: Squalene Synthase Inhibition

This compound is a highly potent, competitive inhibitor of squalene synthase.[5][6] This enzyme catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[9] By inhibiting this enzyme, this compound effectively blocks the production of cholesterol in mammals and ergosterol in fungi.[1][2]

The inhibition of squalene synthase by this compound leads to an accumulation of FPP and its metabolic precursors.[5][6] This disruption of the sterol biosynthetic pathway is the basis for its potential therapeutic applications.

Table 3: Biological Activity of this compound

| Parameter | Value | Reference |

| Squalene Synthase Kᵢ (rat liver) | 78 pM | [5][6] |

| Hepatic Cholesterol Synthesis IC₅₀ (in mouse) | 200 µg/kg | [5][6] |

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

Caption: Inhibition of squalene synthase by this compound in the cholesterol biosynthesis pathway.

References

- 1. pnas.org [pnas.org]

- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Fungal Origins of Zaragozic Acid A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Zaragozic Acid A, a potent inhibitor of squalene synthase, with a focus on its microbial producers, fermentation, extraction, and biosynthesis. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and pharmacology.

Introduction to this compound

Zaragozic acids are a family of fungal metabolites characterized by a unique and highly functionalized 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1] this compound, also known as Squalestatin S1, is a prominent member of this family and a potent, picomolar inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[2][3] This inhibitory action makes it a subject of significant interest for the development of cholesterol-lowering and antifungal agents.[4] The production of zaragozic acids is observed across a diverse taxonomic range of fungi, primarily within the Ascomycota phylum.[4]

Fungal Sources of this compound

This compound and its analogues are produced by a variety of filamentous fungi. The initial discovery of this compound was from an unidentified sterile fungal culture, designated MF5453.[2] Subsequent research has identified several other producing organisms.

| Fungal Species | Strain Designation | Zaragozic Acid Variant(s) Produced | Reference(s) |

| Unidentified sterile fungus | MF5453 | This compound | [2] |

| Phoma sp. | C2932 | Squalestatin S1 (this compound) | [5] |

| Sporormiella intermedia | ATCC 20985 | Zaragozic Acid B | [2] |

| Leptodontium elatius | ATCC 70411 | Zaragozic Acid C | [2] |

| Amauroascus niger | Zaragozic Acid D and D2 | [4] | |

| Exserohilum khartoumense | This compound | [3] |

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of the producing fungal strain. While specific media and conditions vary between organisms, a general overview of the process can be described. Optimization of fermentation parameters is crucial for maximizing yield.

Quantitative Production Data

Below is a summary of reported production titers for this compound (Squalestatin S1) and a key precursor.

| Fungal Strain | Compound | Production Titer (mg/L) | Fermentation Conditions | Reference(s) |

| Phoma sp. | Squalestatin S1 | 434 | 5-day fermentation at 25 °C in an optimized liquid medium. | [2] |

| Phoma sp. (genetically modified) | Squalestatin precursor (Compound 5) | 20 | Not specified | [1] |

Experimental Protocol: Two-Tiered Fermentation for Zaragozic Acid Production (General Protocol)

This protocol is a generalized representation based on methods described for the production of zaragozic acids.[2]

1. Seed Culture Preparation:

-

Inoculate a suitable agar slant (e.g., Medium B: 2% agar, 2% dextrose, 0.5% yeast extract, 0.5% peptone, 0.1% KH2PO4, 0.05% MgSO4·7H2O) with the producing fungal strain.

-

Incubate at 25°C until sufficient mycelial growth is observed.

-

Transfer a portion of the mycelial growth to a liquid seed medium (e.g., Medium A: 2% glucose, 1% soy meal, 0.5% yeast extract, 0.2% NaCl, 0.1% CaCO3).

-

Incubate the seed culture at 25°C on a rotary shaker at 220 rpm for 2-3 days.

2. Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium can be a complex formulation and may be a solid-state or liquid culture. For example, for Zaragozic Acid B production, a solid-state fermentation on millet supplemented with a nutrient-rich liquid base was used.[2]

-

Incubate the production culture at 25°C for 14-21 days. Agitation and aeration are critical parameters to be optimized for submerged fermentation.

Extraction and Purification of this compound

The following is a representative protocol for the extraction and purification of this compound from a fermentation broth.[2]

1. Mycelial Extraction:

-

Separate the mycelial biomass from the fermentation broth by filtration.

-

Extract the mycelial cake with a suitable organic solvent, such as methanol or acetone.

2. Broth Extraction:

-

The filtered broth can be acidified to a low pH (e.g., pH 2-3) with an acid like phosphoric acid.

-

Extract the acidified broth with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

3. Primary Purification:

-

Combine the organic extracts and concentrate under reduced pressure.

-

The crude extract can be further purified using column chromatography on a resin such as HP-20, eluting with a gradient of methanol in water.

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

Final purification is typically achieved by preparative reverse-phase HPLC.

-

A C18 column is commonly used with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% phosphoric acid) for improved peak shape.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a complex polyketide synthase (PKS) pathway.[4] The core structure is derived from the condensation of acetate units, with side chains originating from other precursors. The biosynthetic gene cluster for Squalestatin S1 has been identified in Phoma sp., providing insights into the enzymatic machinery responsible for its synthesis.[5][6]

The key precursors for the biosynthesis of the this compound core are:

-

10 acetate units

-

4 methyl groups from methionine

-

1 succinate molecule

-

1 benzoic acid molecule[4]

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

General Experimental Workflow for Production, Extraction, and Analysis

Caption: General workflow for this compound production.

Conclusion

This compound remains a molecule of high interest due to its potent biological activity. The understanding of its fungal producers and the optimization of fermentation and recovery processes are critical for its potential development as a therapeutic agent. This guide provides a foundational overview for researchers to build upon in their efforts to harness the potential of this remarkable natural product. Further research into the genetic regulation of the biosynthetic pathway and the development of high-yielding strains will be pivotal for future applications.

References

- 1. Oxidative steps during the biosynthesis of squalestatin S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 5. Identification of genes encoding squalestatin S1 biosynthesis and in vitro production of new squalestatin analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC02130A [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Zaragozic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic Acid A, also known as Squalestatin S1, is a potent natural product inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its complex and unique chemical architecture has attracted significant attention from the scientific community, leading to extensive studies on its structure, stereochemistry, and total synthesis. This guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its biological context and structural determination workflow.

Chemical Structure

This compound belongs to a family of fungal metabolites characterized by a highly oxygenated and densely functionalized core.[3][4] The central feature of its structure is a novel 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][3] Distinguishing it from other members of the zaragozic acid family are the specific C1-alkyl and C6-acyl side chains.[1][3][4]

The systematic IUPAC name for this compound is (1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid.[5]

Molecular Formula: C₃₅H₄₆O₁₄[5]

Molecular Weight: 690.73 g/mol [5]

Stereochemistry

The intricate stereochemistry of this compound is crucial for its biological activity. The molecule contains multiple stereocenters, the absolute configuration of which has been determined through a combination of spectroscopic techniques, chemical degradation, and total synthesis.[3] The core bicyclic system and the side chains possess a specific three-dimensional arrangement that allows for high-affinity binding to the active site of squalene synthase.

Quantitative Structural Data

The precise three-dimensional structure of this compound has been elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of its derivatives.

NMR Spectroscopy Data

NMR spectroscopy has been instrumental in determining the connectivity and relative stereochemistry of this compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the core structure.

Table 1: ¹H NMR Chemical Shifts for the Core of this compound (in C₂H₃O₂H) [6]

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-3 | 5.26 | s | |

| H-6 | 6.30 | d | 2 |

| H-7 | 4.03 | d | 2 |

Table 2: ¹³C NMR Chemical Shifts for the Core of this compound (in C₂H₃O₂H) [6]

| Carbon | Chemical Shift (ppm) |

| C1 | 106.9 |

| C3 | 76.8 |

| C4 | 75.8 |

| C5 | 91.3 |

| C6 | 81.3 |

| C7 | 82.7 |

| C8 | 170.3 |

| C9 | 172.7 |

| C10 | 168.7 |

Note: The numbering of the carbon atoms is based on the original literature and may not follow standard IUPAC nomenclature for the bicyclic system.

X-ray Crystallography Data

Experimental Protocols

The structural elucidation of this compound involved a combination of sophisticated experimental techniques.

Isolation and Purification

Zaragozic acids are isolated from fungal cultures.[1][11] A general procedure involves:

-

Extraction: The fungal culture is extracted with a suitable organic solvent, such as methanol.[6]

-

Chromatography: The crude extract is then subjected to a series of chromatographic separations. A common method involves using Diaion HP-20 resin followed by Dowex 1x2 anion-exchange resin.[6]

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by preparative reverse-phase HPLC.[6] An isocratic system with a C8 column and a mobile phase of acetonitrile and 0.1% phosphoric acid in water can be used for analytical separation.[6]

NMR Spectroscopy

The following outlines a general protocol for obtaining NMR spectra for the structural analysis of natural products like this compound:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., deuterated acetic acid, C₂D₃O₂D, as used in the original studies).[6]

-

1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[6] Key parameters include appropriate pulse widths, relaxation delays, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

2D NMR Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and stereochemistry. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for deducing the relative stereochemistry.

-

X-ray Crystallography

The determination of the absolute stereochemistry of this compound relied on the X-ray crystal structure analysis of its derivatives. A general workflow for this technique is as follows:

-

Derivatization: A suitable crystalline derivative of the natural product is synthesized. This is often necessary when the parent compound does not crystallize well.

-

Crystal Growth: Single crystals of the derivative are grown by slow evaporation of a suitable solvent system.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and the absolute configuration.

Signaling Pathway and Experimental Workflow

Inhibition of Squalene Synthase in the Cholesterol Biosynthesis Pathway

This compound is a potent inhibitor of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis.[2] This pathway is fundamental for the production of cholesterol and other essential steroids. The inhibition of this enzyme leads to a reduction in cholesterol levels.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Self-Consistent Synthesis of the Squalene Synthase Inhibitor Zaragozic Acid C via Controlled Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of the Squalene Synthase Inhibitor Zaragozic Acid C | Semantic Scholar [semanticscholar.org]

- 6. biorxiv.org [biorxiv.org]

- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 8. Total Synthesis of Zaragozic Acid C by Rizzacasa [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Intricate Assembly Line: A Technical Guide to the Fungal Biosynthesis of Zaragozic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic Acid A, a potent inhibitor of squalene synthase, has garnered significant attention for its potential as a cholesterol-lowering and antifungal agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in fungi, consolidating current knowledge for researchers and professionals in drug development. We will dissect the genetic blueprint, enzymatic machinery, and proposed chemical logic underlying the assembly of its complex and unique 4,8-dioxabicyclo[3.2.1]octane core and its characteristic side chains. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway to facilitate a comprehensive understanding of this remarkable natural product.

Introduction

Zaragozic acids are a family of fungal polyketides first isolated in the early 1990s.[1][2] These natural products are potent inhibitors of squalene synthase, a critical enzyme in the sterol biosynthesis pathway.[3][4] By targeting this enzyme, this compound effectively blocks the production of cholesterol in mammals and ergosterol in fungi, leading to its promising therapeutic properties.[3][4] The core of the zaragozic acid family is a novel and highly functionalized 4,8-dioxabicyclo[3.2.1]octane structure, with variations in the 1-alkyl and 6-acyl side chains distinguishing different members of the family.[1][2] This guide will focus on the biosynthesis of this compound, the most well-studied member of this class.

The Genetic Blueprint: The this compound (clz) Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), referred to as the "clz" cluster. The identification and sequencing of this cluster have been pivotal in beginning to unravel the enzymatic steps involved in the construction of this complex molecule. While the exact functions of all open reading frames (ORFs) within the cluster are not yet fully elucidated, bioinformatic analyses have provided significant insights into the roles of the key enzymes.

Table 1: Putative Genes in the this compound (clz) Biosynthetic Gene Cluster and Their Proposed Functions

| Gene Designation (example) | Proposed Function | Homology/Domain Analysis |

| clz-PKS1 | Highly Reducing Polyketide Synthase (HRPKS) | Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), Acyl Carrier Protein (ACP) |

| clz-CS | Citrate Synthase | Citrate synthase family |

| clz-Hyd | Hydrolase | Alpha/beta hydrolase fold |

| clz-Oxy1 | Oxygenase/Monooxygenase | Cytochrome P450 monooxygenase |

| clz-Oxy2 | Dioxygenase | Fe(II)/alpha-ketoglutarate-dependent dioxygenase |

| clz-MT | Methyltransferase | S-adenosylmethionine (SAM)-dependent methyltransferase |

| clz-Trans | Transporter | Major Facilitator Superfamily (MFS) transporter |

| clz-Reg | Regulatory Protein | Fungal specific transcription factor (e.g., Zn(II)2Cys6 binuclear cluster domain) |

Note: This table is a representative summary based on typical fungal polyketide gene clusters. The actual gene names and their precise functions in the clz cluster are still under active investigation.

The Biosynthetic Pathway: A Stepwise Assembly

The construction of this compound is a multi-step process involving a highly reducing polyketide synthase (HRPKS) and a suite of tailoring enzymes that modify the polyketide backbone to create the final intricate structure. The biosynthesis is proposed to proceed through the formation of alkyl citrate intermediates.[4]

Initiation and Polyketide Chain Assembly

The biosynthesis is initiated by a highly reducing polyketide synthase (HRPKS). Unlike typical PKSs that use a simple acetyl-CoA starter unit, the HRPKS in the this compound pathway is primed with a benzoic acid starter unit. This is followed by the iterative addition of malonyl-CoA extender units, with specific reduction and dehydration steps at each iteration, to build the two polyketide chains that will become the side chains of this compound. The core biosynthetic route is believed to originate from 10 acetate units, 4 methyl groups from methionine, 1 succinate, and 1 benzoic acid.[3]

Formation of the Tricarboxylic Acid Intermediate

A key step in the pathway is the formation of a tricarboxylic acid intermediate. Following the synthesis of the benzoyl-primed polyketide chain by the HRPKS, a citrate synthase homologue encoded within the clz cluster catalyzes the condensation of the polyketide with oxaloacetate. A hydrolase then releases the resulting tricarboxylic acid-containing product from the PKS.

The Enigmatic Formation of the Bicyclic Core

The precise enzymatic steps leading to the formation of the characteristic 4,8-dioxabicyclo[3.2.1]octane core are the least understood part of the pathway and a subject of ongoing research. It is hypothesized that a series of oxidative enzymes, such as cytochrome P450 monooxygenases and dioxygenases, encoded within the clz cluster, catalyze a cascade of reactions to form the intricate bicyclic structure from the linear tricarboxylic acid precursor. Two plausible, non-enzymatic cyclization mechanisms have been proposed based on labeling studies, suggesting the complexity of this transformation.

Tailoring and Final Assembly

The final steps in the biosynthesis involve the attachment of the second polyketide side chain and further modifications by tailoring enzymes. These modifications may include hydroxylations and the addition of an acyl group to the C-6 position of the bicyclic core.

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and metabolite concentrations specifically for the this compound biosynthetic pathway. Most of the quantitative data focuses on the inhibitory activity of the final product against its target, squalene synthase.

Table 2: Inhibitory Activity of Zaragozic Acids against Rat Liver Squalene Synthase

| Compound | Apparent Ki (pM) |

| This compound | 78 |

| Zaragozic Acid B | 29 |

| Zaragozic Acid C | 45 |

Data from Bergstrom et al. (1993).[5]

Further research is required to characterize the kinetic parameters of the biosynthetic enzymes within the clz cluster and to quantify the flux of intermediates through the pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis.

Fungal Strains and Fermentation

-

Producing Organisms: this compound has been isolated from various fungal species, including Sporormiella intermedia and Leptodontium elatius.

-

Fermentation Media: A typical fermentation process involves a two-tiered approach. A seed culture is grown in a liquid medium, which is then used to inoculate a solid-state fermentation medium for production.

-

Seed Medium (example): Glucose, yeast extract, peptone, and mineral salts.

-

Production Medium (example): Solid substrates like cracked corn or millet supplemented with a nutrient-rich liquid base.

-

-

Fermentation Conditions: Cultures are typically incubated at 25°C for 14-21 days.

Figure 2: General workflow for fungal fermentation of this compound.

Gene Cluster Identification and Heterologous Expression

-

Genome Sequencing and Bioinformatic Analysis: The genomes of producing fungi are sequenced, and bioinformatic tools are used to identify putative biosynthetic gene clusters based on the presence of key enzymes like PKS and modifying enzymes.

-

Heterologous Expression: The identified clz gene cluster is cloned and expressed in a model fungal host, such as Aspergillus nidulans, to confirm its role in this compound production and to facilitate the characterization of individual enzymes.

Analysis of this compound and Intermediates

-

Extraction: this compound and its intermediates are typically extracted from the fungal biomass and/or fermentation broth using organic solvents like methanol or ethyl acetate.

-

Purification and Analysis: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the purification, identification, and quantification of this compound and its biosynthetic intermediates.

-

HPLC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically employed.

-

Detection: UV detection (around 210 nm) and mass spectrometry (electrospray ionization in negative mode) are used for detection and identification.

-

Figure 3: Analytical workflow for this compound and its intermediates.

Regulation of Biosynthesis

The regulation of the this compound biosynthetic gene cluster is an area that requires further investigation. In many fungi, the expression of secondary metabolite gene clusters is tightly controlled by a combination of cluster-specific transcription factors (often containing a Zn(II)2Cys6 DNA binding domain) and global regulatory proteins that respond to environmental cues such as nutrient availability and pH. The presence of a putative regulatory gene within the clz cluster suggests a similar mode of regulation for this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the complex chemical transformations that fungi can achieve. While significant progress has been made in identifying the genetic basis and the initial steps of the pathway, the intricate details of the bicyclic core formation remain a key area for future research. A complete understanding of the enzymatic machinery will not only be a significant scientific achievement but will also open up possibilities for the bioengineering of novel Zaragozic Acid analogues with improved therapeutic properties. Further studies focusing on the biochemical characterization of the clz cluster enzymes, elucidation of the regulatory network, and optimization of fermentation conditions will be crucial for harnessing the full potential of this important natural product.

References

Physical and chemical properties of Zaragozic Acid A

An In-depth Analysis of its Physicochemical Properties and Biological Activity for Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic Acid A, also known as Squalestatin S1, is a potent, naturally occurring inhibitor of the enzyme squalene synthase.[1][2] Isolated from the fungus Sporormiella intermedia, this complex polyketide has garnered significant attention within the scientific community for its potential as a cholesterol-lowering agent and as a tool for studying the sterol biosynthesis pathway.[3][4] This technical guide provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its study.

Physicochemical Properties

This compound is typically isolated as a white foam or a pale yellow oil, which is consistent with the lack of a sharply defined melting point in the literature.[5][6] Its solubility has been reported in various organic solvents.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₆O₁₄ | [8] |

| Molecular Weight | 690.73 g/mol | [8] |

| CAS Number | 142561-96-4 | [9] |

| Appearance | White foam or pale yellow oil | [5][6] |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | [7] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following data has been compiled from published literature.

Table 2: Spectral Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Key shifts include signals for olefinic protons and protons adjacent to oxygenated carbons, characteristic of its complex structure. | |

| ¹³C NMR | Shows a total of 35 carbon signals, including several carbonyl carbons and carbons of the dioxabicyclo[3.2.1]octane core. | |

| Mass Spectrometry | High-resolution mass spectrometry confirms the elemental composition. Fragmentation patterns can provide structural information. | [6] |

| Infrared (IR) | Expected to show strong absorptions for hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) functional groups. |

Biological Activity and Mechanism of Action

This compound is a highly potent and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By inhibiting this enzyme, this compound effectively blocks the production of cholesterol and other downstream sterols.[4]

Table 3: In Vitro and In Vivo Activity of this compound

| Assay | Value | Reference(s) |

| Squalene Synthase Inhibition (Ki) | 78 pM (rat liver microsomes) | [2] |

| Cholesterol Synthesis Inhibition in HepG2 cells (IC₅₀) | 6 µM | |

| Hepatic Cholesterol Synthesis in mice (ED₅₀) | 200 µg/kg | [4] |

The inhibition of squalene synthase leads to an accumulation of farnesyl pyrophosphate, which can be shunted into other metabolic pathways.[2]

Signaling Pathway

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway . The diagram below illustrates the key steps in this pathway and highlights the point of inhibition by this compound.

Caption: Cholesterol biosynthesis pathway indicating inhibition of Squalene Synthase by this compound.

Experimental Protocols

Squalene Synthase Inhibition Assay

This protocol is adapted from published methods for determining the inhibitory activity of compounds against squalene synthase.[1]

Materials:

-

Rat liver microsomes (source of squalene synthase)

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

NADPH

-

Assay Buffer: 50 mM Phosphate buffer (pH 7.4) containing 10 mM MgCl₂

-

This compound (or other test compounds) dissolved in DMSO

-

15% KOH in ethanol

-

Petroleum ether

-

Scintillation cocktail

-

Glass screw-cap tubes (16 x 100 mm)

-

Water bath or incubator at 37°C and 65°C

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in glass screw-cap tubes by adding 1 ml of assay buffer, 0.5 mM NADPH, and 12 µg of human liver microsomes.

-

Add the desired concentration of this compound or vehicle (DMSO) to the tubes.

-

Equilibrate the reaction mixtures for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 nM [³H]-FPP.

-

Incubate for a further 10 minutes at 37°C.

-

Stop the reaction by adding 1 ml of 15% KOH in ethanol.

-

Incubate the tubes at 65°C for 30 minutes to saponify the lipids.

-

After cooling, add 5 ml of petroleum ether and shake for 10 minutes to extract the non-saponifiable lipids, including squalene.

-

Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.

-

Transfer 1.5 ml of the upper organic phase to a scintillation vial.

-

Add 3 ml of scintillation cocktail and quantify the amount of [³H]-squalene formed using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

HPLC Analysis of this compound

This method is based on a published protocol for the analysis and purification of Zaragozic Acids.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Dynamax C8, 60Å, 8-µm, 4.6 x 250 mm with a guard module.[6]

-

Mobile Phase: Isocratic elution with 6:4 (v/v) acetonitrile/0.1% phosphoric acid in water.[6]

-

Flow Rate: 1 ml/min.[6]

-

Detection: UV at 210 nm.

-

Temperature: Room temperature.[6]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

-

Inject a known volume of the standard solution to determine its retention time. The reported retention time for this compound under these conditions is approximately 13.4 minutes.[6]

-

Inject the sample solution and monitor the chromatogram.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with a standard curve.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Caption: Workflow for the Squalene Synthase Inhibition Assay.

Caption: Workflow for the HPLC Analysis of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific inhibition of squalene synthase. This technical guide provides a consolidated resource of its key physical, chemical, and biological properties, along with detailed experimental protocols to facilitate further research. The provided information is intended to support scientists and researchers in the fields of drug discovery, biochemistry, and molecular biology in their investigations of this important natural product and its role in sterol biosynthesis.

References

- 1. Squalene Synthase Activity Assay. [bio-protocol.org]

- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase [pubmed.ncbi.nlm.nih.gov]

- 3. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. pnas.org [pnas.org]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C35H46O14 | CID 6438355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Zaragozic Acid A and its role in inhibiting sterol synthesis

A Technical Guide for Researchers and Drug Development Professionals

Zaragozic Acid A, a fungal metabolite, has garnered significant attention within the scientific community for its potent and specific inhibition of sterol biosynthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the sterol synthesis pathway, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound

Zaragozic acids are a family of natural products produced by various fungi, first isolated from a fungal culture found in the Jalon River in Zaragoza, Spain. Structurally, they are characterized by a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, with variations in their 1-alkyl and 6-acyl side chains.[1][2] this compound, also known as Squalestatin S1, is one of the most well-characterized members of this family.[3]

These compounds have been identified as powerful inhibitors of squalene synthase, a critical enzyme in the sterol biosynthetic pathway.[1][2][3][4] This inhibitory action disrupts the production of cholesterol in mammals and ergosterol in fungi, making this compound a compound of interest for its potential as both a cholesterol-lowering agent and an antifungal therapeutic.[1][2][3]

Mechanism of Action: Inhibition of Squalene Synthase

The primary molecular target of this compound is squalene synthase (SQS), an enzyme that catalyzes the first committed step in sterol biosynthesis.[4] SQS mediates the head-to-head reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] This reaction is a crucial checkpoint in the pathway leading to the formation of sterols.

This compound acts as a potent competitive inhibitor of squalene synthase.[5] Its molecular structure mimics the intermediate substrates of the SQS-catalyzed reaction, allowing it to bind with high affinity to the enzyme's active site. This binding prevents the natural substrate, FPP, from accessing the enzyme, thereby halting the synthesis of squalene. The inhibition by zaragozic acids is remarkably potent, with reported Ki values in the picomolar range.[5]

The inhibition of squalene synthase by this compound leads to the accumulation of upstream metabolites, primarily farnesyl pyrophosphate (FPP).[5] This accumulation can have further downstream effects and is a key indicator of the compound's on-target activity.

The Sterol Synthesis Pathway and this compound's Point of Intervention

The sterol synthesis pathway is a complex and highly regulated metabolic cascade responsible for the production of essential sterols. The following diagram illustrates the key steps in this pathway and highlights the specific point of inhibition by this compound.

References

- 1. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

Zaragozic Acid A: A Potent Antifungal Agent Targeting Ergosterol Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zaragozic Acid A is a potent natural product with significant antifungal properties. First isolated from the fungus Sporormiella intermedia, it belongs to a class of compounds known as the zaragozic acids, which are characterized by a unique and highly functionalized bicyclo[3.2.1]octane core. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its effects. This document is intended for researchers, scientists, and drug development professionals working in the field of mycology and antifungal drug discovery.

Mechanism of Action: Inhibition of Squalene Synthase

The primary antifungal activity of this compound stems from its potent and specific inhibition of squalene synthase (erg9), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] By inhibiting this enzyme, this compound effectively blocks the production of ergosterol, an essential component of the fungal cell membrane.

The depletion of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to impaired growth and, ultimately, cell death. This makes squalene synthase an attractive target for antifungal drug development.[2]

Downstream Effects: The Role of Farnesol Accumulation

A key consequence of squalene synthase inhibition is the intracellular accumulation of the substrate, farnesyl pyrophosphate (FPP).[5][6] This excess FPP is then converted to farnesol, a sesquiterpene alcohol.[7] While ergosterol depletion is a primary factor in the antifungal activity of this compound, the accumulation of farnesol is also believed to contribute significantly to its fungicidal effects.[7]

High concentrations of farnesol have been shown to induce apoptosis-like cell death in various fungi, including Aspergillus and Candida species.[1][2][3][8] This farnesol-induced apoptosis is often mediated by the generation of reactive oxygen species (ROS) and the activation of metacaspases, which are cysteine-dependent proteases involved in programmed cell death in fungi.[3][8]

Antifungal Spectrum of Activity

While specific quantitative data for this compound against a wide range of pathogenic fungi is limited in publicly available literature, Zaragozic Acid B, a closely related analogue, has demonstrated activity against Candida albicans.

| Fungal Species | Compound | MIC (µM) | Reference |

| Candida albicans A72 | Zaragozic Acid B | ~0.5 | [7] |

MIC: Minimum Inhibitory Concentration

Further research is required to establish a comprehensive antifungal profile of this compound against a broader panel of clinically relevant fungi, including species of Aspergillus, Cryptococcus, and dermatophytes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's antifungal properties.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27 and M38)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungal species.

Materials:

-

This compound

-

Target fungal isolate(s)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Inoculum Preparation:

-

For yeasts, grow the fungal isolate on SDA at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.

-

For filamentous fungi, grow the isolate on potato dextrose agar until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing a wetting agent. Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

-

-

Inoculation:

-

Inoculate each well (except for the sterility control) with the prepared fungal suspension.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

-

-

MFC Determination:

-

Following MIC determination, subculture a fixed volume from each well showing no visible growth onto SDA plates.

-

Incubate the plates at 35°C for 48-72 hours.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

-

Squalene Synthase Inhibition Assay (Radiometric Method)

Objective: To quantify the inhibitory activity of this compound on squalene synthase.

Materials:

-

This compound

-

Source of squalene synthase (e.g., microsomal fraction from a fungal or mammalian source)

-

[¹⁴C]-Farnesyl pyrophosphate (radiolabeled substrate)

-

NADPH

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer with MgCl₂)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, NADPH, and the squalene synthase enzyme preparation.

-

Add varying concentrations of this compound to different tubes. Include a control with no inhibitor.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding [¹⁴C]-FPP to each tube.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

-

Extraction of Squalene:

-

Stop the reaction and extract the lipid-soluble product, [¹⁴C]-squalene, using an organic solvent (e.g., hexane).

-

-

Quantification:

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Signaling Pathway of this compound's Antifungal Action

Caption: Mechanism of this compound's antifungal action.

Experimental Workflow: Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility testing.

Conclusion

This compound represents a promising class of antifungal agents with a well-defined mechanism of action targeting a crucial enzyme in the fungal ergosterol biosynthesis pathway. Its ability to not only deplete ergosterol but also induce the accumulation of the pro-apoptotic molecule farnesol contributes to its potent fungicidal activity. While further studies are needed to fully elucidate its spectrum of activity and clinical potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring this compound and other squalene synthase inhibitors as novel antifungal therapeutics.

References

- 1. Farnesol-induced apoptosis in Aspergillus nidulans reveals a possible mechanism for antagonistic interactions between fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesol induces apoptosis-like cell death in the pathogenic fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesol-induced apoptosis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Zaragozic Acid A as a potent inhibitor of cholesterol biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a family of fungal metabolites that have garnered significant attention for their potent, competitive inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Discovered independently by two research groups, these compounds, also known as squalestatins, possess a unique and complex 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][2][5][6] Zaragozic Acid A, in particular, has been extensively studied for its ability to lower plasma cholesterol levels, making it a subject of interest for the development of antihypercholesterolemic agents.[2][3][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its inhibitory effect on cholesterol biosynthesis by targeting squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase.[7][8] SQS catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][9] This reaction is a critical branch point in the isoprenoid pathway; thus, its inhibition specifically blocks the production of cholesterol and other sterols without affecting the synthesis of essential non-sterol isoprenoids.[5]

The inhibition of squalene synthase by this compound is a result of competitive inhibition, with studies indicating it is followed by mechanism-based irreversible inactivation.[10] The zaragozic acids are picomolar competitive inhibitors of rat liver squalene synthase.[4][11] Inhibition of SQS leads to a downstream decrease in cholesterol synthesis and an upstream accumulation of intermediates such as farnesyl diphosphate and farnesol.[11]

Quantitative Inhibition Data

The potency of this compound and its analogs as squalene synthase inhibitors has been quantified in various studies. The following tables summarize the key inhibitory constants.

| Compound | Apparent Ki (pM) | Source Organism of Enzyme | Reference |

| This compound | 78 | Rat Liver | [4][11] |

| Zaragozic Acid B | 29 | Rat Liver | [4][11] |

| Zaragozic Acid C | 45 | Rat Liver | [4][11] |

Table 1: Apparent Ki Values for Zaragozic Acids Against Rat Liver Squalene Synthase

| Compound | IC50 | System | Reference |

| This compound | 6 µM | Cholesterol synthesis in HepG2 cells | [12] |

| This compound | 200 µg/kg (50% inhibitory dose) | Acute hepatic cholesterol synthesis in mice | [4][11] |

| Zaragozic Acid D | 100 nM | Bovine Farnesyl-protein transferase | [13][14] |

| Zaragozic Acid D2 | 100 nM | Bovine Farnesyl-protein transferase | [14] |

Table 2: IC50 and In Vivo Inhibition Data for Zaragozic Acids

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the inhibitory activity of this compound.

Squalene Synthase Activity Assay

This protocol is a composite based on descriptions of squalene synthase activity assays.[15]

1. Preparation of Reagents:

-

Assay Buffer: 50 mM phosphate buffer (pH 7.4) containing 10 mM MgCl2.

-

Substrate: [3H]-Farnesyl pyrophosphate (FPP) at a suitable concentration (e.g., 50 nM).

-

Cofactor: 0.5 mM NADPH.

-

Enzyme Source: Human or rat liver microsomes.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Stop Solution: 15% KOH in ethanol.

-

Extraction Solvent: Petroleum ether.

2. Assay Procedure:

-

In a glass screw-cap tube, combine the assay buffer, NADPH, liver microsomes (e.g., 12 µg), and either this compound or the vehicle control (DMSO).

-

Equilibrate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding [3H]-FPP.

-

Incubate for a further 10 minutes at 37°C.

-

Stop the reaction by adding 1 ml of the stop solution.

-

Incubate the tubes at 65°C for 30 minutes to saponify lipids.

-

Add 5 ml of petroleum ether and shake for 10 minutes to extract the unsaponifiable lipids, including squalene.

-

Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.

-

Transfer 1.5 ml of the upper organic phase to a scintillation vial.

3. Data Analysis:

-

Add 3 ml of scintillation liquid to each vial.

-

Measure the radioactivity using a liquid scintillation analyzer.

-

The amount of [3H]-squalene formed is proportional to the measured radioactivity.

-

Calculate the percent inhibition at various concentrations of this compound to determine the IC50 value.

In Vivo Inhibition of Cholesterol Synthesis in Mice

This protocol is based on the in vivo studies described for this compound.[4][11]

1. Animal Model:

-

Use a suitable mouse strain (e.g., C57BL/6).

2. Dosing:

-

Administer this compound orally or via intraperitoneal injection at various doses.

3. Radiolabeling:

-

At a specified time after dosing, administer a radiolabeled cholesterol precursor, such as [3H]mevalonate.

4. Sample Collection:

-

After a defined period, euthanize the animals and collect the livers.

5. Lipid Extraction and Analysis:

-

Homogenize the liver tissue.

-

Saponify the homogenate to hydrolyze cholesteryl esters.

-

Extract the non-saponifiable lipids, including cholesterol and its precursors.

-

Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity incorporated into cholesterol and other intermediates.

6. Data Analysis:

-

Compare the amount of radiolabeled cholesterol in treated animals to control animals to determine the percent inhibition of cholesterol synthesis.

-

Calculate the 50% inhibitory dose (ID50).

Conclusion

This compound is a highly potent and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its picomolar to nanomolar inhibitory activity in vitro and demonstrated efficacy in reducing cholesterol synthesis in vivo underscore its potential as a lead compound for the development of novel cholesterol-lowering therapies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and other squalene synthase inhibitors. The unique mechanism of action, which avoids the upstream depletion of essential non-sterol isoprenoids, continues to make this class of compounds an attractive area of research for drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]

- 6. This compound/Squalestatin S1 [chem-is-you.blogspot.com]

- 7. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 10. Inhibition of mammalian squalene synthetase activity by this compound is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Squalene Synthase Activity Assay. [bio-protocol.org]

The Quest for Squalene Synthase Inhibitors from Nature's Bounty: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway, represents a compelling target for the development of novel hypocholesterolemic agents. Positioned at the first committed step in sterol synthesis, its inhibition offers a selective approach to lowering cholesterol levels without impacting the production of other essential non-steroidal isoprenoids.[1][2] This technical guide delves into the discovery of natural product inhibitors of squalene synthase, providing a comprehensive overview of their inhibitory activities, the experimental protocols for their characterization, and the biochemical pathways they modulate.

Natural Product Inhibitors of Squalene Synthase

A variety of natural products, primarily of fungal origin, have been identified as potent inhibitors of squalene synthase. These compounds exhibit significant potential as scaffolds for the development of new therapeutic agents.

Quantitative Data on Squalene Synthase Inhibitors

The following table summarizes the inhibitory activities of several key natural product inhibitors of squalene synthase.

| Compound Class | Specific Compound | Source Organism | Target Enzyme | Inhibitory Potency (IC50 / Ki) | Reference(s) |

| Polyketides | Squalestatin 1 (Zaragozic Acid A) | Phoma sp. C2932 | Rat Liver Squalene Synthase | IC50: 12 ± 5 nM | [1] |

| This compound | Unidentified sterile fungal culture | Rat Liver Squalene Synthase | Ki: 78 pM (competitive) | [3] | |

| Zaragozic Acid B | Sporormiella intermedia | Rat Liver Squalene Synthase | Ki: 29 pM (competitive) | [3] | |

| Zaragozic Acid C | Leptodontium elatius | Rat Liver Squalene Synthase | Ki: 45 pM (competitive) | [3] | |

| Triterpenoids | Ganoderic Acid DM | Ganoderma lucidum | 5α-reductase (related to sterol metabolism) | IC50: 10.6 µM | [4] |

| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | Ganoderma lucidum | 5α-reductase (related to sterol metabolism) | IC50: 41.9 µM | [4] |

Note: While Ganoderma triterpenoids have been investigated for their effects on lipid metabolism, specific IC50 values against squalene synthase are not widely reported in the currently available literature. The data presented here for Ganoderma triterpenoids is for a related enzyme in sterol metabolism to provide context.

Experimental Protocols

The characterization of squalene synthase inhibitors relies on robust and sensitive assay methodologies. Both radiometric and non-radiometric assays are commonly employed.

Radiometric Squalene Synthase Assay

This method directly measures the enzymatic conversion of a radiolabeled substrate to squalene.

Principle: The assay quantifies the incorporation of a radiolabeled precursor, such as [1-14C]isopentenyl diphosphate or [2-14C]farnesyl diphosphate (FPP), into squalene. The radiolabeled squalene product is separated from the unreacted substrate and quantified using scintillation counting.[5]

Detailed Methodology:

-

Enzyme Preparation: Microsomal fractions containing squalene synthase are prepared from a suitable source, such as rat liver homogenates.[5]

-

Reaction Mixture: A typical reaction mixture contains the microsomal enzyme preparation, a radiolabeled substrate (e.g., [14C]FPP), NADPH, and a buffer system (e.g., phosphate buffer at pH 7.4).[6]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, and the lipids, including squalene, are extracted using an organic solvent (e.g., petroleum ether).[1]

-

Separation: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates.[5]

-

Quantification: The area of the TLC plate corresponding to squalene is scraped, and the radioactivity is measured using a scintillation counter.[7]

-

Inhibitor Testing: Potential inhibitors are pre-incubated with the enzyme before the addition of the substrate, and the percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the inhibitor.

Non-Radiometric Squalene Synthase Assay (Spectrophotometric/Colorimetric)

This method indirectly measures squalene synthase activity by monitoring the consumption of the cofactor NADPH.

Principle: The conversion of two molecules of FPP to squalene by squalene synthase is a two-step process, with the second step requiring the reduction of an intermediate by NADPH. The decrease in NADPH concentration can be monitored by the change in absorbance at 340 nm.[8][9]

Detailed Methodology:

-

Enzyme and Substrate Preparation: Purified or partially purified squalene synthase and a stock solution of FPP are prepared.

-

Reaction Mixture: The reaction is set up in a microplate format and includes the enzyme, FPP, NADPH, and a suitable buffer containing a magnesium ion cofactor.[10]

-

Assay Initiation and Monitoring: The reaction is initiated by the addition of the substrate or enzyme. The decrease in absorbance at 340 nm is monitored kinetically over time using a microplate reader.[8]

-

Calculation of Activity: The rate of NADPH consumption is proportional to the squalene synthase activity and can be calculated from the linear portion of the reaction curve.

-

Inhibitor Screening: Test compounds are added to the reaction mixture, and their effect on the rate of NADPH consumption is measured to determine their inhibitory potential.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

Squalene synthase is a key enzyme in the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol and other isoprenoids.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of DF-461, a Potent Squalene Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 9. labcart.com [labcart.com]

- 10. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 11. med.libretexts.org [med.libretexts.org]

Methodological & Application

Zaragozic Acid A: A Powerful Tool for Elucidating Isoprenoid Biosynthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a class of fungal metabolites that act as potent, competitive inhibitors of squalene synthase, the enzyme catalyzing the first committed step in sterol biosynthesis.[1][2][3] Zaragozic acid A, in particular, has emerged as a critical research tool for studying the intricate pathways of isoprenoid biosynthesis. By selectively blocking the conversion of farnesyl pyrophosphate (FPP) to squalene, it allows researchers to investigate the consequences of this inhibition on various cellular processes and to explore the roles of other isoprenoid-derived molecules. These notes provide detailed applications and protocols for utilizing this compound in the laboratory.

Mechanism of Action

This compound is a high-affinity, competitive inhibitor of squalene synthase.[4][5] It mimics the natural substrate of the enzyme, farnesyl pyrophosphate (FPP), and the reaction intermediate, presqualene pyrophosphate.[5] This competitive inhibition is followed by mechanism-based irreversible inactivation of the enzyme.[5] The inhibition is highly potent, with Ki values in the picomolar range for rat liver squalene synthase.[4] This specificity allows for the targeted disruption of the sterol branch of the isoprenoid pathway while leaving the synthesis of other essential isoprenoids, such as dolichols and ubiquinones, intact.[3]

Applications in Research

-

Studying Cholesterol Biosynthesis and Regulation: this compound is a valuable tool for investigating the regulation of cholesterol homeostasis. By inhibiting squalene synthase, it leads to a decrease in cellular cholesterol levels, which can trigger compensatory responses such as the upregulation of LDL receptor expression.[2]

-

Investigating Non-sterol Isoprenoid Pathways: Because this compound diverts the metabolic flux away from sterol synthesis, it leads to the accumulation of upstream intermediates like FPP.[4][6] This accumulation can be used to study the biosynthesis of other important isoprenoids derived from FPP, such as dolichols, ubiquinones, and prenylated proteins.[3][7]

-

Elucidating the Role of Protein Prenylation: The increased availability of FPP upon treatment with this compound can influence the farnesylation and geranylgeranylation of proteins. While zaragozic acids have been shown to mildly inhibit Ras farnesyl-protein transferase, their primary effect is the accumulation of FPP, which can be used to study the dynamics of protein prenylation.[2][8]

-

Antifungal Drug Development: Squalene synthase is also a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][3] The potent inhibition of this enzyme by zaragozic acids makes them promising candidates for the development of novel antifungal agents.[1][9]

-

Neurobiology Research: Studies have shown that this compound can stimulate the non-amyloidogenic processing of the amyloid-beta protein precursor (AβPP) by reducing cellular cholesterol.[10] This makes it a useful tool for investigating the link between cholesterol metabolism and Alzheimer's disease pathology.

Quantitative Data Summary